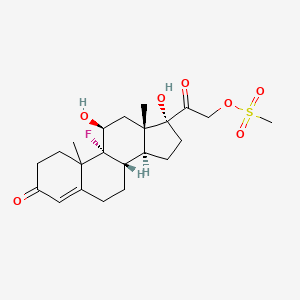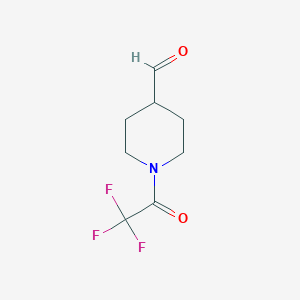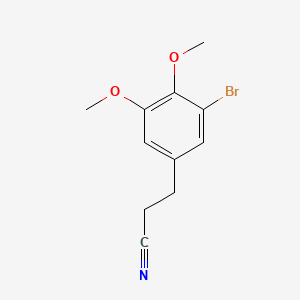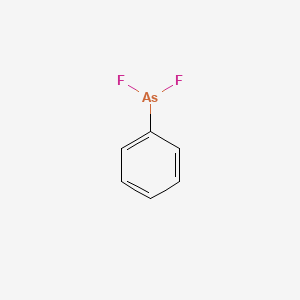![molecular formula C19H19FO4 B13424989 [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is an organic compound with a complex structure that includes an acetyloxy group, a fluoro-substituted phenyl ring, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(3-fluoro-4-phenylphenyl)propanoic acid with (1R)-1-acetyloxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: 2-(3-fluoro-4-phenylphenyl)propanoic acid.
Reduction: [(1R)-1-hydroxyethyl] 2-(3-fluoro-4-phenylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the active compound, which may interact with enzymes or receptors in biological systems. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
[(1R)-1-acetyloxyethyl] 2-phenylpropanoate: Lacks the fluoro group, resulting in different chemical and biological properties.
[(1R)-1-acetyloxyethyl] 2-(4-fluorophenyl)propanoate: Similar structure but with the fluoro group in a different position, affecting its reactivity and interactions.
Uniqueness
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is unique due to the specific positioning of the fluoro group, which can significantly influence its chemical behavior and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C19H19FO4 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m1/s1 |
InChIキー |
ALIVXCSEERJYHU-TYZXPVIJSA-N |
異性体SMILES |
C[C@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)




![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)


![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

